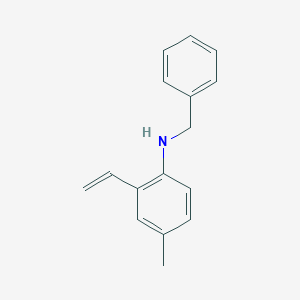
N-benzyl-2-ethenyl-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-ethenyl-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, an ethenyl group, and a methyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethenyl-4-methylaniline can be achieved through several synthetic routesThe methyl group can be introduced via a methylation reaction using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-ethenyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and aluminum chloride (AlCl₃) are used in halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-ethenyl-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of N-benzyl-2-ethenyl-4-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the benzyl, ethenyl, and methyl groups can influence its binding affinity and specificity. Detailed mechanistic studies are required to fully understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-N-methylaniline: Similar in structure but lacks the ethenyl group.
N-benzyl-4-methylaniline: Similar but without the ethenyl group.
N-methyl-N-benzylaniline: Similar but with different positioning of the methyl and benzyl groups
Uniqueness
N-benzyl-2-ethenyl-4-methylaniline is unique due to the presence of the ethenyl group, which can impart different chemical reactivity and potential applications compared to its analogs. The combination of benzyl, ethenyl, and methyl groups makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
809231-07-0 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-benzyl-2-ethenyl-4-methylaniline |
InChI |
InChI=1S/C16H17N/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h3-11,17H,1,12H2,2H3 |
InChI-Schlüssel |
SMQIJCFBJXLOAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


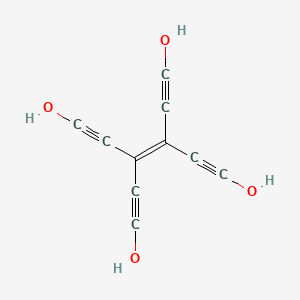
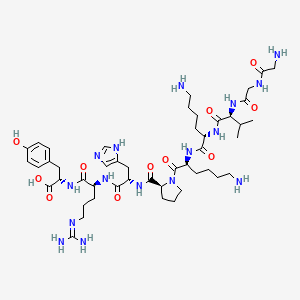
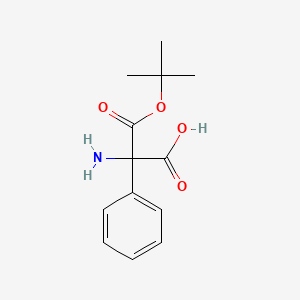
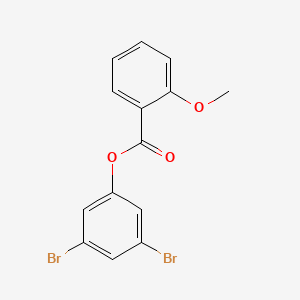
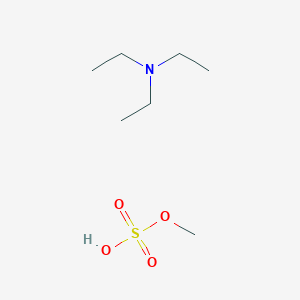
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
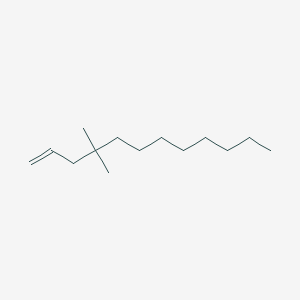
stannane](/img/structure/B14232048.png)
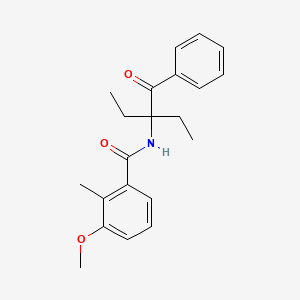

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
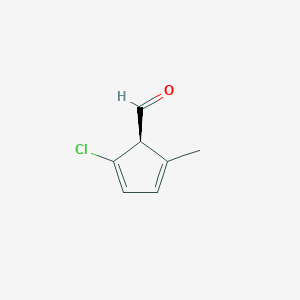
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
